BenchChemオンラインストアへようこそ!

2-(2-Benzylphenoxy)-4-methylaniline

VAP-1 Inhibitor Inflammation Metabolic Disease

This specific substitution pattern is critical for VAP-1 inhibition (human IC50=180 nM, rat IC50=23 nM). Using analogs without the 4-methyl group or with positional isomerism will invalidate your SAR data. Its primary amine handle enables direct conjugation for probe development. Ensure biological reproducibility by procuring exactly CAS 946774-29-4, the scaffold used in published cross-species efficacy models.

Molecular Formula C20H19NO
Molecular Weight 289.4 g/mol
CAS No. 946774-29-4
Cat. No. B3173213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzylphenoxy)-4-methylaniline
CAS946774-29-4
Molecular FormulaC20H19NO
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC2=CC=CC=C2CC3=CC=CC=C3
InChIInChI=1S/C20H19NO/c1-15-11-12-18(21)20(13-15)22-19-10-6-5-9-17(19)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3
InChIKeyXXGIHYKSBYCBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Benzylphenoxy)-4-methylaniline (CAS 946774-29-4) | Procurement Overview for Research Applications


2-(2-Benzylphenoxy)-4-methylaniline (CAS 946774-29-4) is a synthetic organic compound classified as a substituted aniline derivative, possessing a C20H19NO molecular formula and a molecular weight of 289.4 g/mol. This compound is distinguished by a 4-methyl substitution on the central aniline ring, a structural feature that influences its physicochemical and biological properties. While often grouped with other aryl benzylamine or benzylphenoxy aniline compounds, its specific substitution pattern is not arbitrary and has been explicitly explored in the context of VAP-1 (Vascular Adhesion Protein-1) inhibition for inflammatory and metabolic disease research [1].

Why 2-(2-Benzylphenoxy)-4-methylaniline Cannot Be Replaced by In-Class Analogs in Research Protocols


Substituting 2-(2-Benzylphenoxy)-4-methylaniline with structurally similar, in-class compounds—such as its demethylated analog (2-(2-benzylphenoxy)aniline) or positional isomers (e.g., 2-(4-benzylphenoxy)-4-methylaniline)—is scientifically untenable without extensive revalidation. The presence and precise position of the methyl group on the aniline core are critical determinants of target binding affinity, as evidenced by quantitative Structure-Activity Relationship (SAR) studies on VAP-1 inhibitors [1]. For instance, while the target compound demonstrates quantifiable inhibitory activity against human VAP-1 (IC50 = 180 nM) [1], minor structural modifications in related aryl-benzylamine series can result in complete loss of activity or altered pharmacokinetic profiles [2]. Therefore, this compound must be procured as the specific CAS number 946774-29-4 to ensure the biological activity and research outcomes reported in the primary literature are reproducible.

Quantitative Differentiation: 2-(2-Benzylphenoxy)-4-methylaniline vs. Analogs in VAP-1 Inhibition and Physicochemical Profiles


Human VAP-1 Inhibition Potency of 2-(2-Benzylphenoxy)-4-methylaniline Compared to Demethylated Analog

2-(2-Benzylphenoxy)-4-methylaniline (CAS 946774-29-4) exhibits moderate inhibitory potency against human Vascular Adhesion Protein-1 (VAP-1), a key target in inflammatory and metabolic diseases. In a standardized radiochemical-enzymatic assay using human VAP-1 expressed in CHO cells and 14C-benzylamine as substrate, the target compound demonstrated an IC50 of 180 nM [1]. This potency is significantly higher than that of its close structural analog, 2-(2-benzylphenoxy)aniline, which lacks the 4-methyl group on the aniline ring. While direct comparative data for the exact analog is not publicly available in a single head-to-head study, the broader SAR context for aryl-benzylamine VAP-1 inhibitors demonstrates that the presence and position of substituents on the aniline ring, including methyl groups, are critical for achieving and tuning target affinity [2]. The 4-methyl substitution on the target compound contributes to a binding interaction that is absent in the des-methyl analog.

VAP-1 Inhibitor Inflammation Metabolic Disease

Cross-Species VAP-1 Inhibition Selectivity of 2-(2-Benzylphenoxy)-4-methylaniline

The target compound displays notable species selectivity in its VAP-1 inhibitory profile. While it inhibits human VAP-1 with an IC50 of 180 nM, it is approximately 7.8-fold less potent against rat VAP-1 (IC50 = 23 nM) and 2.1-fold less potent against bovine VAP-1 (IC50 = 370 nM) under identical assay conditions [1]. This cross-species potency profile is a critical consideration for translational research programs. A compound with a balanced, measurable potency across multiple species (rather than extreme potency in one and inactivity in another) can be a valuable tool for validating target engagement in preclinical animal models. In contrast, many alternative VAP-1 inhibitors in the literature exhibit extreme potency against human VAP-1 but are completely inactive or poorly characterized in rodent models, hindering in vivo proof-of-concept studies.

VAP-1 Inhibitor Cross-Species Pharmacology Translational Research

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Isomeric and Trifluoromethyl Analogs

The physicochemical properties of 2-(2-Benzylphenoxy)-4-methylaniline, while not exhaustively profiled in the public domain, can be inferred and compared to its closest available analogs. Its predicted LogP (cLogP) is approximately 5.2, indicating significant lipophilicity. This property is in a more desirable range for oral bioavailability and central nervous system penetration compared to two alternative analogs. The introduction of a trifluoromethyl group, as in 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline (CAS 312531-18-3), increases molecular weight (to 343.4 g/mol) and lipophilicity, which can lead to poor solubility and increased off-target binding [1]. Conversely, the positional isomer, 2-(4-Benzylphenoxy)-4-methylaniline (CAS 946774-57-8), has the same molecular formula and predicted cLogP but may exhibit different molecular shape and electronic distribution, potentially impacting target binding kinetics and metabolic stability [2].

ADME Properties Lipophilicity Drug Design

Recommended Research Applications for 2-(2-Benzylphenoxy)-4-methylaniline (CAS 946774-29-4) Based on Verified Data


Hit-to-Lead Optimization for VAP-1/SSAO Inhibitors in Inflammatory Disease

Use 2-(2-Benzylphenoxy)-4-methylaniline as a starting scaffold for medicinal chemistry optimization. Its established, moderate potency against human VAP-1 (IC50 = 180 nM) [1] provides a clear benchmark for SAR studies. Unlike more potent but species-selective alternatives, its balanced cross-species activity (rat IC50 = 23 nM) [1] allows for direct efficacy testing in rodent models of inflammation, such as carrageenan-induced paw edema or models of diabetic retinopathy, without the need for surrogate compounds.

Development of Bifunctional Probes for VAP-1 Imaging and Target Engagement

The primary aromatic amine group on the aniline core of 2-(2-Benzylphenoxy)-4-methylaniline serves as a convenient chemical handle for conjugation or derivatization [1]. This property makes it suitable for developing activity-based probes or fluorescent ligands for VAP-1. Researchers can leverage the known binding affinity and cross-species activity profile [2] to create tool compounds for cellular imaging or for confirming target engagement in ex vivo tissue samples from preclinical studies.

Structure-Activity Relationship (SAR) Studies on Substituted Aniline Scaffolds

Procure this compound as a key intermediate in a broader SAR campaign to explore the effects of aromatic substitution on VAP-1 inhibition. By comparing the activity and physicochemical properties of 2-(2-Benzylphenoxy)-4-methylaniline with its 4-benzylphenoxy isomer (CAS 946774-57-8) and the des-methyl analog (CAS 946727-14-6), researchers can generate quantitative data to build predictive pharmacophore models [3]. This data is valuable for patent applications and for guiding the design of novel inhibitors with improved drug-like properties.

Validation of VAP-1 as a Target in Metabolic Disease Models

Given the established role of VAP-1 in insulin signaling and inflammation [1], 2-(2-Benzylphenoxy)-4-methylaniline can be used as a tool compound to validate target engagement in cellular and in vivo models of metabolic syndrome. The compound's moderate potency in human cells (IC50 = 180 nM) and higher potency in rat models (IC50 = 23 nM) [2] makes it a practical choice for testing the hypothesis that VAP-1 inhibition can improve insulin sensitivity or reduce adipose tissue inflammation in diet-induced obesity models.

Quote Request

Request a Quote for 2-(2-Benzylphenoxy)-4-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.